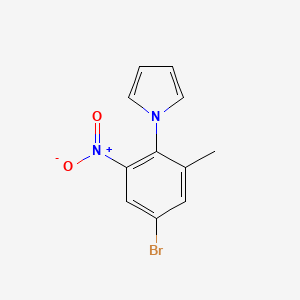
1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole” is a chemical compound that belongs to the class of organic compounds known as nitrobenzenes. Nitrobenzenes are compounds containing a nitro group (-NO2) which is bonded to a benzene ring .
Molecular Structure Analysis
The molecular structure of “1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole” would consist of a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom) attached to a phenyl ring (a six-membered aromatic ring) at the 1-position. The phenyl ring would be substituted with a bromo group at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position .Chemical Reactions Analysis
As a nitroaromatic compound, “1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole” could potentially undergo various chemical reactions. These might include electrophilic aromatic substitution reactions or reduction reactions to form the corresponding amino compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole” would depend on its specific structure. As a nitroaromatic compound, it would likely be relatively stable, but could potentially be reactive under certain conditions .Scientific Research Applications
Electrochromic Devices : A study by Variş et al. (2006) discusses the synthesis of isomers related to pyrrole, which are used in electrochromic devices. These polymers are characterized by various spectroscopy methods and demonstrate suitable material properties for use in electrochromic applications (Variş et al., 2006).
Synthetic Chemistry : Kimbaris and Varvounis (2000) describe the reduction of acylpyrroles, leading to the synthesis of pyrrolo[1,2-b]cinnolin-10-one ring systems. This indicates the compound's utility in synthetic chemistry for creating complex organic structures (Kimbaris & Varvounis, 2000).
Organic Nonlinear Optical Crystals : Kwon et al. (2008) synthesized organic nonlinear optical nitrophenylhydrazone crystals based on pyrrole. These demonstrate large macroscopic nonlinearity, suggesting potential applications in the field of optoelectronics (Kwon et al., 2008).
Antimicrobial Agents : Shaikh et al. (2021) report the synthesis of pyrrole derivatives aimed at developing potent antimicrobial agents. These compounds show promising antimicrobial activity, indicating their potential use in medical applications (Shaikh et al., 2021).
Cancer Research : Singh et al. (2021) explore the use of pyrrole as a connecting unit in hydroxamic acid-based HDAC inhibitors for anticancer evaluation. The study indicates the biological activity of pyrrole-containing compounds against various types of cancer (Singh et al., 2021).
Polymer Solar Cells : Fu et al. (2015) discuss the use of a fluorescent inhibitor related to pyrrole in polymer solar cells, showing significant improvement in the electron transfer process and device performance (Fu et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromo-2-methyl-6-nitrophenyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-8-6-9(12)7-10(14(15)16)11(8)13-4-2-3-5-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKMATVNIGXDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2C=CC=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

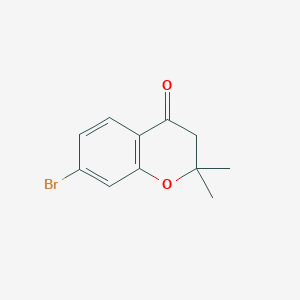
![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2773884.png)
![N-(2,5-dimethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2773885.png)

![2-[4-(4-Methoxyphenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid](/img/no-structure.png)
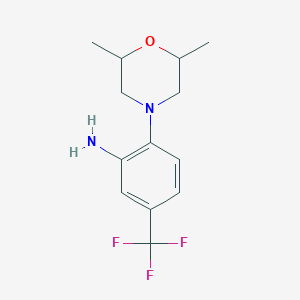
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(p-tolylthio)acetamide](/img/structure/B2773889.png)

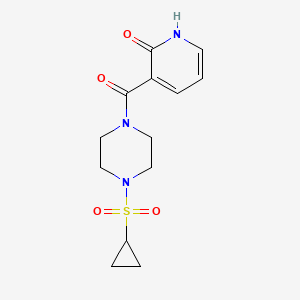
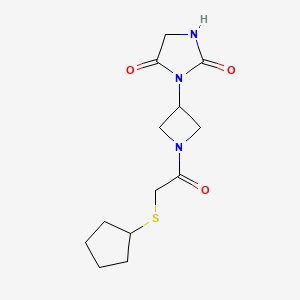

![2-(2-bromophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2773897.png)

